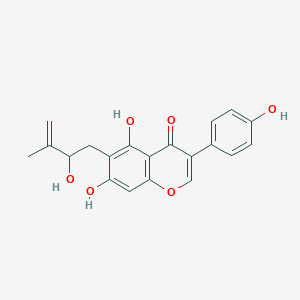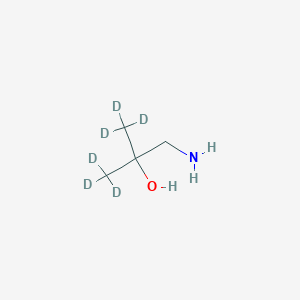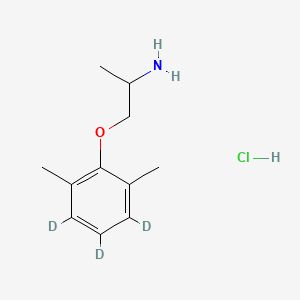
Mexiletine-d3 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mexiletine-d3 (hydrochloride) is a deuterated form of mexiletine hydrochloride, a class 1B antiarrhythmic agent used primarily for the treatment of ventricular arrhythmias. It is structurally similar to lidocaine and functions as a local anesthetic. The deuterated form, Mexiletine-d3, is often used in scientific research to study the pharmacokinetics and metabolism of mexiletine due to its stable isotope labeling.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mexiletine-d3 (hydrochloride) involves the deuteration of mexiletine. One common method includes the reaction of 1-(2,6-dimethylphenoxy)-2-propanamine with deuterated reagents under controlled conditions. The reaction typically involves:
Starting Material: 1-(2,6-dimethylphenoxy)-2-propanamine.
Deuteration: Using deuterated reagents such as deuterated water (D2O) or deuterated acids.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete deuteration.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of Mexiletine-d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the deuteration process.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the product.
Packaging: The final product is packaged under sterile conditions to prevent contamination.
化学反应分析
Types of Reactions
Mexiletine-d3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Mexiletine can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert mexiletine to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds.
科学研究应用
Mexiletine-d3 (hydrochloride) has a wide range of scientific research applications:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of mexiletine in the body.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Development: Used in the development of new antiarrhythmic drugs and to improve existing formulations.
Biological Research: Employed in studies related to cardiac arrhythmias and muscle stiffness.
Industrial Applications: Used in the production of pharmaceuticals and as a reference standard in quality control.
作用机制
Mexiletine-d3 (hydrochloride) exerts its effects by inhibiting the inward sodium current required for the initiation and conduction of impulses. This inhibition reduces the rate of rise of the action potential, specifically during Phase 0. The compound achieves this by blocking sodium channels, which decreases the action potential duration and refractoriness in partially depolarized cells .
相似化合物的比较
Mexiletine-d3 (hydrochloride) is compared with other similar compounds such as:
Lidocaine: Both are class 1B antiarrhythmic agents, but mexiletine is orally active while lidocaine is typically administered intravenously.
Tocainide: Similar to mexiletine in its antiarrhythmic properties but has a different pharmacokinetic profile.
Phenytoin: Another antiarrhythmic agent with similar sodium channel blocking properties but used primarily for epilepsy.
Mexiletine-d3 (hydrochloride) is unique due to its deuterated form, which provides advantages in pharmacokinetic studies and metabolic stability.
属性
分子式 |
C11H18ClNO |
|---|---|
分子量 |
218.74 g/mol |
IUPAC 名称 |
1-(3,4,5-trideuterio-2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/i4D,5D,6D; |
InChI 键 |
NFEIBWMZVIVJLQ-FXLHHFKGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)OCC(C)N)C)[2H].Cl |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


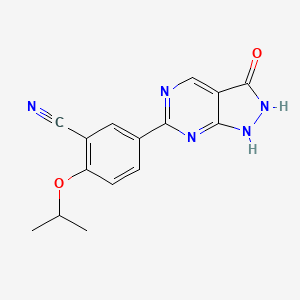
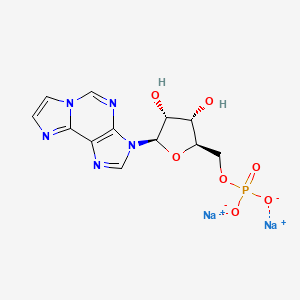
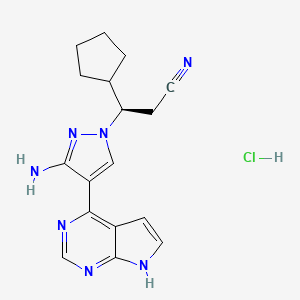

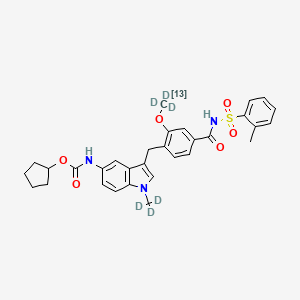
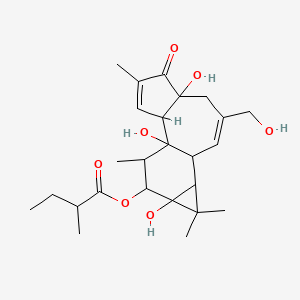
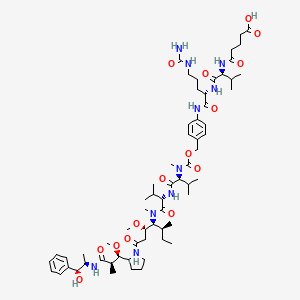
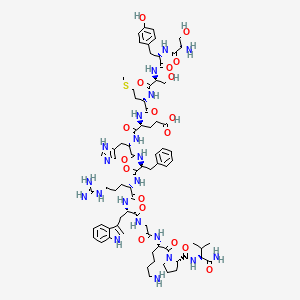
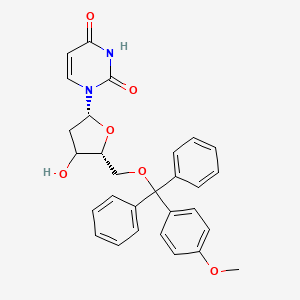
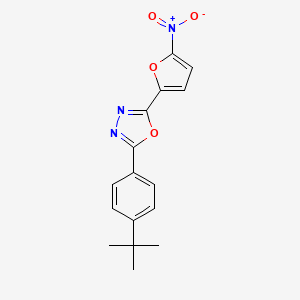
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12401863.png)

